Arachidonoyl LPA

GPCR pharmacology LPA1 receptor lipid signaling

Arachidonoyl LPA (20:4 Lyso PA) is the essential polyunsaturated LPA species for discriminating LPA receptor pharmacology. Its distinct binding profile (LPA1 KD = 2.59 nM, LPA2 EC50 ≈ 10 nM) and lysoPLD inhibition (Ki = 0.55 μM) make it irreplaceable by saturated (16:0, 18:0) or monounsaturated (18:1) LPA analogs. Substituting these alternatives yields qualitatively different vasoactive responses and cytokine modulation, compromising reproducibility. Confirm your research with the validated LPA2-dependent TNF-α/IL-6 suppression assay. Choose the authentic polyunsaturated standard trusted for ligand bias, receptor selectivity, and disease-model studies.

Molecular Formula C23H42NO7P
Molecular Weight 475.563
CAS No. 799268-65-8
Cat. No. B2518177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonoyl LPA
CAS799268-65-8
Molecular FormulaC23H42NO7P
Molecular Weight475.563
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+]
InChIInChI=1S/C23H39O7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)29-20-22(24)21-30-31(26,27)28;/h6-7,9-10,12-13,15-16,22,24H,2-5,8,11,14,17-21H2,1H3,(H2,26,27,28);1H3/b7-6-,10-9-,13-12-,16-15-;/t22-;/m1./s1
InChIKeyMQNJYFKSBIEJTA-PWZWHAFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Arachidonoyl LPA (CAS 799268-65-8): A Polyunsaturated Lysophosphatidic Acid Species with Distinct Pharmacological Signature


Arachidonoyl LPA (20:4 Lyso PA; CAS 799268-65-8) is a lysophosphatidic acid (LPA) molecular species containing an arachidonic acid (20:4) acyl chain at the sn-1 position [1]. It is a naturally occurring bioactive phospholipid found in biological fluids, with endogenous detection in rat brain where it constitutes approximately 37% of arachidonic acid-containing LPA species [1]. As a member of the LPA family, this compound activates G protein-coupled LPA receptors (LPA1-6) to modulate diverse cellular processes including proliferation, migration, and cytokine secretion [2]. Its polyunsaturated acyl chain distinguishes it from saturated and monounsaturated LPA species, conferring a unique pharmacological profile that is critical for scientific selection in receptor pharmacology, lipid signaling, and disease model studies.

Why Generic LPA Substitution Fails: Arachidonoyl LPA's Non-Interchangeable Pharmacological Profile


LPA species are not functionally interchangeable; the acyl chain length and degree of unsaturation profoundly dictate receptor activation profiles, metabolic stability, and downstream signaling outcomes [1]. Arachidonoyl LPA (20:4) exhibits distinct receptor binding affinities, enzyme inhibition potencies, and cell-type specific functional effects compared to commonly used alternatives such as 18:1 (oleoyl) LPA, 18:2 (linoleoyl) LPA, or 16:0 (palmitoyl) LPA [2][3]. Substituting a saturated or monounsaturated LPA for arachidonoyl LPA in experimental systems can lead to qualitatively different results—ranging from altered vasoactive responses to divergent cytokine modulation—thereby compromising experimental reproducibility and data interpretation [4]. The quantitative evidence below substantiates why scientific and industrial users must specify arachidonoyl LPA for applications requiring polyunsaturated LPA pharmacology.

Arachidonoyl LPA (CAS 799268-65-8): Quantitative Evidence of Differential Activity Versus Comparator LPA Species


LPA1 Receptor Binding Affinity: Arachidonoyl LPA Exhibits Intermediate KD Among Endogenous Species

In a label-free free-solution assay using compensated interferometric reader (FSA-CIR) technology, arachidonoyl LPA (20:4) bound to human LPA1 receptor with a KD of 2.59 ± 0.481 nM [1]. This value positions arachidonoyl LPA between 1-palmitoyl LPA (16:0; KD = 1.69 ± 0.1 nM) and 1-oleoyl LPA (18:1; KD = 2.08 ± 1.32 nM) / 1-linoleoyl LPA (18:2; KD = 2.83 ± 1.64 nM) [1]. The data demonstrate that LPA1 exhibits differential affinity for LPA species based on acyl chain composition, with arachidonoyl LPA showing comparable binding to 18:2 LPA but distinct from the higher-affinity 16:0 LPA.

GPCR pharmacology LPA1 receptor lipid signaling binding affinity

LysoPLD (Autotaxin) Inhibition: Arachidonoyl LPA Is a Potent Feedback Inhibitor

Arachidonoyl LPA acts as a feedback inhibitor of lysophospholipase D (lysoPLD/autotaxin), the enzyme responsible for LPA production from lysophosphatidylcholine [1]. In a fluorescent assay measuring inhibition of bovine lysoPLD activity, arachidonoyl LPA exhibited a Ki of 0.55 μM [1]. This inhibitory potency was intermediate among unsaturated LPA species: less potent than linoleoyl LPA (18:2; Ki = 0.21 μM) but more potent than oleoyl LPA (18:1; Ki = 1.2 μM) and palmitoyl LPA (16:0; Ki = 1.4 μM) [1]. The 2.2-fold greater potency of arachidonoyl LPA over oleoyl LPA and 2.5-fold over palmitoyl LPA demonstrates that polyunsaturation enhances lysoPLD inhibitory capacity.

autotaxin lysoPLD enzyme inhibition LPA metabolism feedback regulation

Vascular Reactivity: Polyunsaturated LPA Species Drive Thromboxane A2-Mediated Vasoconstriction

In a comparative study of seven naturally occurring LPA species in mouse aortic rings, polyunsaturated LPA species including arachidonoyl LPA (20:4) exhibited markedly increased vasoconstrictor capacity compared to saturated and monounsaturated species [1]. The study demonstrated that saturated LPA species elicited no significant effect on vascular tone, while the vasoconstrictor activity of unsaturated LPA species increased with the degree of unsaturation, correlating directly with thromboxane A2 (TXA2) release [1]. Although 18:1 LPA was the most potent among C18 species, polyunsaturated LPAs as a class showed enhanced TXA2-releasing and vasoconstrictor capacity [1].

vascular biology vasoconstriction thromboxane A2 endothelial function cardiovascular

LPA2/EDG4 Receptor Activation: High-Potency Agonism with EC50 ~10 nM

Arachidonoyl LPA binds to and activates the LPA2/EDG4 receptor with an EC50 value of approximately 10 nM [1]. This high-potency agonism translates to functional LPA2-dependent effects: arachidonoyl LPA prevents TNF-α and IL-6 secretion in lipopolysaccharide (LPS)-stimulated wild-type dendritic cells, while showing no effect in Lpa2-/- dendritic cells, confirming receptor-specific activity [1]. Comparative EC50 data for other LPA species at LPA2 are not available from this source, but the 10 nM potency establishes arachidonoyl LPA as a high-affinity LPA2 agonist.

LPA2 receptor EDG4 GPCR agonism cytokine modulation dendritic cells

Differential Receptor Activation Profile: EDG7/LPA3 Shows Reduced Reactivity to 2-Arachidonoyl LPA

In a comprehensive structure-activity relationship study of cloned LPA receptors (EDG2/LPA1, EDG4/LPA2, EDG7/LPA3) expressed in Sf9 insect cells, 2-arachidonoyl LPA (20:4) showed lower reactivity at EDG7 compared to LPA species with Δ9-unsaturated fatty acids [1]. The rank order for EDG7 activation was: oleic (18:1), linoleic (18:2), linolenic (18:3) > palmitoleoyl (16:1) > arachidonoyl (20:4) LPA [1]. This contrasts with EDG2 and EDG4, which exhibited broader ligand specificities [1]. These findings demonstrate that arachidonoyl LPA is not a universal high-potency agonist across all LPA receptor subtypes and exhibits receptor-selective activation.

LPA3 receptor EDG7 receptor selectivity structure-activity relationship calcium mobilization

Cellular Differentiation: 20:4 LPA Exhibits Opposing Effects to Alkyl and 18:1 LPA in Colon Epithelial Cells

In a comparative study of LPA species effects on human colon epithelial cell differentiation, 20:4 LPA (arachidonoyl LPA) decreased goblet cell differentiation, whereas alkyl LPA increased differentiation and 18:1 LPA showed no significant effect in this specific assay [1]. Furthermore, alkyl LPA and 18:1 LPA reduced the number of surviving cells after incubation in standard culture medium containing 10% fetal calf serum, while 20:4 LPA did not affect cell survival under these conditions [1]. These findings demonstrate qualitatively distinct biological outcomes between arachidonoyl LPA and other LPA species.

cell differentiation goblet cells colon epithelium HT-29 cells cancer biology

Arachidonoyl LPA (CAS 799268-65-8): Validated Research and Industrial Application Scenarios


GPCR Pharmacology: LPA1 and LPA2 Receptor Activation Studies

Arachidonoyl LPA serves as a well-characterized agonist for LPA1 (KD = 2.59 nM) and LPA2 (EC50 ≈ 10 nM) receptors [1][2]. Its distinct affinity profile relative to 16:0, 18:1, and 18:2 LPA species makes it essential for studies requiring polyunsaturated LPA pharmacology, particularly for investigating ligand bias, receptor selectivity across the LPA receptor family, and structure-activity relationships of LPA analogs.

Autotaxin-LysoPLD Axis and LPA Metabolism Research

With a Ki of 0.55 μM for lysoPLD inhibition, arachidonoyl LPA is a key tool compound for studying feedback regulation of LPA biosynthesis [1]. Its intermediate inhibitory potency (between 18:2 and 18:1 LPA) enables researchers to dissect the role of acyl chain unsaturation in autotaxin regulation and to validate enzyme assays for lysoPLD inhibitor screening.

Vascular Biology and Thromboxane A2 Signaling Studies

As a polyunsaturated LPA species, arachidonoyl LPA is required for investigating TXA2-mediated vasoconstriction in vascular preparations [1]. Saturated LPA species (16:0, 18:0) show no vascular activity, while polyunsaturated LPAs exhibit enhanced vasoconstrictor capacity that correlates with TXA2 release. Arachidonoyl LPA is therefore the appropriate tool for modeling endogenous polyunsaturated LPA vascular effects.

Immunology: LPA2-Dependent Cytokine Modulation in Dendritic Cells

Arachidonoyl LPA demonstrates LPA2-dependent suppression of TNF-α and IL-6 secretion in LPS-stimulated dendritic cells (EC50 ≈ 10 nM), with effects abolished in Lpa2-/- cells [1]. This validated functional assay makes arachidonoyl LPA a critical reagent for immunology studies investigating LPA2-mediated regulation of innate immune responses and inflammatory cytokine production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arachidonoyl LPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.